molecular formula C14H28N2O4 B6309267 3-{[(t-Butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid CAS No. 1208364-67-3

3-{[(t-Butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid

Cat. No. B6309267
CAS RN: 1208364-67-3
M. Wt: 288.38 g/mol
InChI Key: NASUDQLJUFTHJL-UHFFFAOYSA-N
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Description

“3-{[(t-Butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid” is a compound that contains a tert-butyloxycarbonyl (BOC) protecting group . The BOC group is a common protecting group used in organic synthesis, particularly for amines .


Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular structure of this compound includes a BOC group attached to an amine, which is part of the larger propanoic acid structure .


Chemical Reactions Analysis

Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

Mechanism of Action

Target of Action

It’s known that this compound is a type of tert-butyloxycarbonyl-protected amino acid ionic liquid (boc-aail) . These compounds are generally used in peptide synthesis .

Mode of Action

The compound interacts with its targets through its multiple reactive groups . It’s used as a starting material in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It’s used as a reactant and reaction medium in organic synthesis when the reactive side chain and N-terminus are chemically protected .

Pharmacokinetics

It’s known that all boc-aails are miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature . This suggests that the compound’s solubility properties may influence its bioavailability.

Result of Action

The compound’s action results in the formation of dipeptides in satisfactory yields within 15 minutes . This suggests that the compound has a significant impact on speeding up the peptide synthesis process.

Action Environment

The action, efficacy, and stability of “3-{[(t-Butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid” can be influenced by environmental factors such as temperature and the presence of other chemicals . For instance, the compound is a room-temperature ionic liquid, suggesting that its action may be temperature-dependent . Additionally, the presence of certain coupling reagents can enhance its action .

Future Directions

The use of BOC-protected amines, such as in the compound “3-{[(t-Butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid”, is a common practice in organic synthesis . Future research may focus on developing new methods for adding and removing BOC groups, or exploring new applications of BOC-protected amines in synthesis.

properties

IUPAC Name

3-[2-(diethylamino)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O4/c1-6-15(7-2)10-11-16(9-8-12(17)18)13(19)20-14(3,4)5/h6-11H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASUDQLJUFTHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(CCC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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